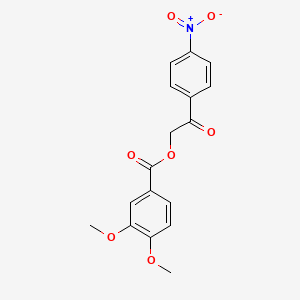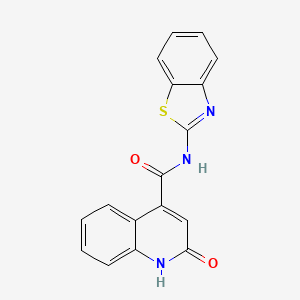![molecular formula C19H21N5O2 B5886189 N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.
作用機序
TAK-659 exerts its anti-tumor effects by inhibiting N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in BCR signaling pathways. N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death and decreased tumor growth. TAK-659 has been shown to be a highly selective inhibitor of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide phosphorylation, which is a key step in BCR signaling pathways. This leads to decreased downstream signaling and decreased survival and proliferation of cancer cells. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TAK-659 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with minimal off-target effects. This makes it a valuable tool for investigating the role of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide in cancer and other diseases. TAK-659 has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. In addition, TAK-659 may have limited efficacy in certain types of cancer or in patients with certain genetic mutations.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Combination therapies may increase the efficacy of TAK-659 and reduce the risk of drug resistance. Another area of interest is the investigation of TAK-659 in other diseases, such as autoimmune diseases or inflammatory disorders. Finally, there is ongoing research into the development of new N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide inhibitors that may have improved efficacy or fewer side effects than TAK-659.
合成法
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process requires the use of specialized equipment and reagents, and it has been optimized through several iterations to improve yield and purity.
科学的研究の応用
TAK-659 has been the subject of numerous scientific studies, which have investigated its potential applications in cancer treatment. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that TAK-659 inhibits N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in B-cell receptor (BCR) signaling pathways that are critical for the survival and proliferation of cancer cells.
特性
IUPAC Name |
N-[4-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-10-18(14(2)11-13)24-19(20-21-22-24)12-26-17-8-6-16(7-9-17)23(4)15(3)25/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOHMODWPOXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)N(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)




